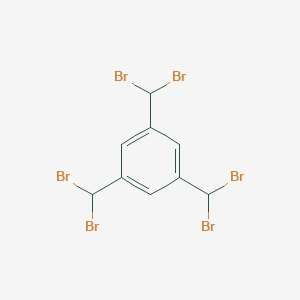

1,3,5-Tris(dibromométhyl)benzène

Vue d'ensemble

Description

1,3,5-Tris(dibromomethyl)benzene is an organic compound with the molecular formula C₉H₆Br₆. It is characterized by three dibromomethyl groups attached to a benzene ring at the 1, 3, and 5 positions. This compound is notable for its use in organic synthesis and its unique structural properties .

Applications De Recherche Scientifique

1,3,5-Tris(dibromomethyl)benzene has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Material Science: The compound is utilized in the preparation of dendrimers and other polymeric materials.

Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.

Mécanisme D'action

Target of Action

1,3,5-Tris(dibromomethyl)benzene is a versatile compound with three bromo substituents around an aromatic ring . It primarily targets organic reactions and is mainly utilized in the synthesis of ligands and dendrimeric monomers .

Mode of Action

The compound’s mode of action is primarily through its role as a cross-linker . It can be crosslinked with other monomers to form complex structures. For instance, it can be crosslinked with triptycene monomers by using Friedel-Crafts alkylation reaction to form microporous polymers .

Biochemical Pathways

Its use in the synthesis of ligands and dendrimeric monomers suggests that it may play a role in various organic reactions .

Result of Action

The primary result of the action of 1,3,5-Tris(dibromomethyl)benzene is the formation of complex structures when it is used as a cross-linker . For example, it can form microporous polymers when crosslinked with triptycene monomers . These polymers can be used for selective adsorption of CO2 and H2 .

Analyse Biochimique

Biochemical Properties

1,3,5-Tris(dibromomethyl)benzene plays a significant role in biochemical reactions, particularly in organic synthesis. It is known to interact with various enzymes and proteins, facilitating cross-linking reactions. The compound’s bromine atoms are highly reactive, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes 1,3,5-Tris(dibromomethyl)benzene a valuable tool in the synthesis of complex organic molecules and polymers .

Cellular Effects

The effects of 1,3,5-Tris(dibromomethyl)benzene on cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to cross-link proteins can disrupt normal cellular functions, leading to changes in cell behavior. For example, it can inhibit the activity of certain enzymes by covalently modifying their active sites, thereby altering metabolic pathways .

Molecular Mechanism

At the molecular level, 1,3,5-Tris(dibromomethyl)benzene exerts its effects through covalent binding interactions with biomolecules. The bromine atoms in the compound can form covalent bonds with nucleophilic groups such as thiols and amines. This binding can lead to enzyme inhibition or activation, depending on the specific target. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3,5-Tris(dibromomethyl)benzene can change over time. The compound is relatively stable under standard conditions but can degrade under certain environmental factors such as light and heat. Long-term exposure to the compound has been shown to cause persistent changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 1,3,5-Tris(dibromomethyl)benzene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can cause significant toxicity, including cell death and tissue damage. Studies have shown that there is a threshold dose above which the adverse effects become pronounced .

Metabolic Pathways

1,3,5-Tris(dibromomethyl)benzene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites .

Transport and Distribution

Within cells and tissues, 1,3,5-Tris(dibromomethyl)benzene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution is also affected by its lipophilicity, allowing it to accumulate in lipid-rich areas .

Subcellular Localization

1,3,5-Tris(dibromomethyl)benzene is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific cellular locations. These localizations are crucial for its role in biochemical reactions and cellular processes .

Méthodes De Préparation

The synthesis of 1,3,5-Tris(dibromomethyl)benzene typically involves the bromination of 1,3,5-trimethylbenzene. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like dibenzoyl peroxide. The reaction is carried out in benzene at elevated temperatures (around 80°C) under nitrogen atmosphere. After the reaction, the product is purified through flash column chromatography .

Analyse Des Réactions Chimiques

1,3,5-Tris(dibromomethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The dibromomethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form 1,3,5-tris(methyl)benzene.

Oxidation Reactions: Oxidation of the dibromomethyl groups can yield corresponding carboxylic acids.

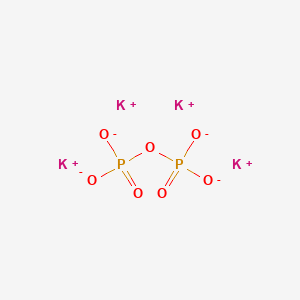

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation .

Comparaison Avec Des Composés Similaires

1,3,5-Tris(dibromomethyl)benzene can be compared with other similar compounds such as:

1,3,5-Tribromobenzene: Lacks the additional bromomethyl groups, making it less reactive in certain substitution reactions.

1,3,5-Tris(bromomethyl)benzene: Similar structure but with bromomethyl instead of dibromomethyl groups, affecting its reactivity and applications.

Propriétés

IUPAC Name |

1,3,5-tris(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXGZVNSQLBRQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(Br)Br)C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575908 | |

| Record name | 1,3,5-Tris(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-66-3 | |

| Record name | 1,3,5-Tris(dibromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the crystal structure of 1,3,5-tris(dibromomethyl)benzene?

A1: Understanding the crystal structure of a compound provides valuable insights into its physical and chemical properties. [] Knowing the exact arrangement of atoms within the crystal lattice of 1,3,5-tris(dibromomethyl)benzene can help predict its stability, solubility, and potential reactivity. This information can be crucial for further research and potential applications in materials science or synthetic chemistry.

Q2: What were the key findings of the crystallographic study on 1,3,5-tris(dibromomethyl)benzene?

A2: The study successfully determined the crystal structure of 1,3,5-tris(dibromomethyl)benzene using X-ray diffraction techniques. It revealed that the compound crystallizes in the hexagonal system with the space group P63/m. [] Key parameters determined include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)

![[D-Lys3]-GHRP-6](/img/structure/B158493.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)

![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)